Bicyclo[4.2.2]deca-2,4,7-triene is a unique organic compound with the molecular formula C10H10. It features a bicyclic structure characterized by two interconnected rings and multiple double bonds, making it of significant interest in organic chemistry due to its distinctive reactivity and potential applications in various fields.
Bicyclo[4.2.2]deca-2,4,7-triene belongs to the class of bicyclic compounds, which are defined by having two interconnected ring structures. It is also classified as a diene due to the presence of multiple double bonds within its structure.
The synthesis of Bicyclo[4.2.2]deca-2,4,7-triene typically employs the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One common approach involves the reaction between cyclooctatetraene and acetylene under high-pressure conditions, often facilitated by catalysts such as rhodium complexes to promote the formation of the bicyclic structure .
Bicyclo[4.2.2]deca-2,4,7-triene has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C10H10 |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | (2Z,4Z)-bicyclo[4.2.2]deca-2,4,7-triene |
| InChI | InChI=1S/C10H10/c1-2-4-10-7-5-9(3-1)6-8-10/h1-10H/b3-1-,4-2- |
| InChI Key | YLRLXPLQQULDFX-CCAGOZQPSA-N |
| Isomeric SMILES | C\1=C\C2C=CC(C=C2)\C=C1 |
| Canonical SMILES | C1=CC2C=CC(C=C1)C=C2 |
Bicyclo[4.2.2]deca-2,4,7-triene undergoes several types of chemical reactions:
The mechanism of action for Bicyclo[4.2.2]deca-2,4,7-triene involves several steps depending on the type of reaction:
Bicyclo[4.2.2]deca-2,4,7-triene exhibits several notable physical properties:
The chemical properties include:
Bicyclo[4.2.2]deca-2,4,7-triene has several scientific applications:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8